Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid structure
91142-58-4 structure
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4
C11H12O2
176.211783409119
MFCD16658798
2182309
15338842

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Properties

Names and Identifiers

    • 2-Methyl-indan-2-carboxylic acid
    • 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
    • 2-Indancarboxylic acid, 2-methyl- (7CI)
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • 2-Methylindane-2-carboxylic acid
    • MFCD16658798
    • Z1259317000
    • DB-282059
    • 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
    • 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
    • CS-0236269
    • AKOS014742863
    • 91142-58-4
    • 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
    • SCHEMBL1786936
    • EN300-1699582
    • VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
    • DB-261496
    • 1342561-92-5
    • +Expand
    • MFCD16658798
    • VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
    • O=C(C1(CC2C(=CC=CC=2)C1)C)O

Computed Properties

  • 176.083729621g/mol
  • 1
  • 2
  • 1
  • 176.083729621g/mol
  • 13
  • 208
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H3I4-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
50mg
$186.00 2024-04-20
A2B Chem LLC
AH96892-50mg
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
50mg
$146.00 2024-05-20
Aaron
AR00H3QG-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
50mg
$170.00 2024-07-18
abcr
AB536006-50mg
2-Methyl-indan-2-carboxylic acid; .
91142-58-4
50mg
€256.70
Alichem
A079000161-1g
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
1g
$364.14 2023-08-31
Ambeed
A283771-1g
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 97%
1g
$461.0
Chemenu
CM194835-1g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
1g
$413 2024-07-20
Enamine
EN300-1699582-0.05g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
0.05g
$105.0 2023-09-20
eNovation Chemicals LLC
Y1009443-500mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
500mg
$365 2022-05-26
TRC
M313733-10mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
10mg
$ 50.00 2022-06-04

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ;  8 h, 1 atm, rt
Reference
Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins
Alkayal, Anas; Tabas, Volodymyr; Montanaro, Stephanie; Wright, Iain A. ; Malkov, Andrei V. ; et al, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Oxygen ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Reference
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F
Zhuang, Zhe ; Herron, Alastair N. ; Liu, Shuang; Yu, Jin-Quan, Journal of the American Chemical Society, 2021, 143(2), 687-692

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Reference
Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F
Zhuang, Zhe; Herron, Alastair N.; Liu, Shuang; Yu, Jin-Quan, ChemRxiv, 2020, 1, 1-6

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Catalytic Decarboxylative Radical Sulfinylation
He, Shi-Hui; Chen, Guang-Le; Gong, Xing-Yu; Ao, Gui-Zhen; Liu, Feng, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

Synthetic Circuit 5

Reaction Conditions
Reference
Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities
Sonnenbichler, Johann; Dietrich, Juergen; Schaefer, Wolfram; Zetl, Isolde, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Synthetic Circuit 6

Reaction Conditions
Reference
Substituted imidazole derivatives and their use
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 0 °C
1.2 Solvents: Methanol ;  30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates
Bratt, Emma; Suarez-Pantiga, Samuel; Johansson, Magnus J.; Mendoza, Abraham, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
A950487
99%/99%/99%/99%/99%
250.0mg/500.0mg/1.0g/5.0g/10.0g
180.0/301.0/450.0/1351.0/2252.0